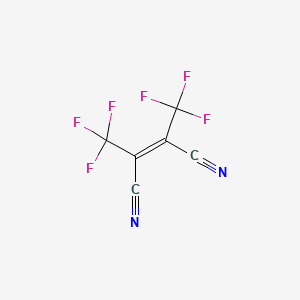
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne is a complex organic compound characterized by its unique structure, which includes two naphthyl groups attached to a buta-1,3-diyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne typically involves the coupling of naphthyl-substituted phenylacetylene derivatives. One common method is the oxidative acetylene coupling reaction, which can be carried out using palladium catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl-substituted alkanes.
科学的研究の応用
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne has several applications in scientific research, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photonics .
類似化合物との比較
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar in structure but with phenyl groups instead of naphthyl groups.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group but differs in the functional groups attached to the buta-1,3-diyne backbone.
Uniqueness
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne is unique due to its specific arrangement of naphthyl groups, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of materials for organic electronics and other advanced applications .
特性
分子式 |
C36H22 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
2-[2-[4-(2-naphthalen-2-ylphenyl)buta-1,3-diynyl]phenyl]naphthalene |
InChI |
InChI=1S/C36H22/c1-5-17-31-25-33(23-21-27(31)11-1)35-19-9-7-15-29(35)13-3-4-14-30-16-8-10-20-36(30)34-24-22-28-12-2-6-18-32(28)26-34/h1-2,5-12,15-26H |
InChIキー |
YNHZUDXIWCCHMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C#CC#CC4=CC=CC=C4C5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)


![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)

![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)
